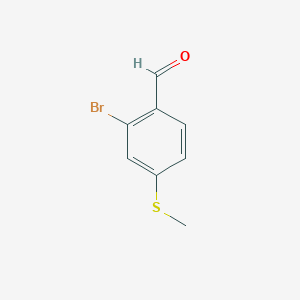
4-(bromomethyl)-2,1-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bromomethyl)-2,1-benzoxazole is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring This compound is characterized by the presence of a bromomethyl group attached to the benzisoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2,1-benzoxazole typically involves the bromination of 2,1-benzisoxazole. One common method includes the reaction of 2,1-benzisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(bromomethyl)-2,1-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-formyl-2,1-benzisoxazole using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield 4-methyl-2,1-benzisoxazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products:
- Substitution reactions yield various substituted benzisoxazoles.
- Oxidation reactions produce 4-formyl-2,1-benzisoxazole.
- Reduction reactions yield 4-methyl-2,1-benzisoxazole .
Aplicaciones Científicas De Investigación
4-(bromomethyl)-2,1-benzoxazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The compound’s bromomethyl group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .
Comparación Con Compuestos Similares
2,1-Benzisoxazole: The parent compound without the bromomethyl group.
4-Methyl-2,1-benzisoxazole: A reduced form of 4-(bromomethyl)-2,1-benzoxazole.
4-Formyl-2,1-benzisoxazole: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and biological activity. This functional group allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore .
Propiedades
Fórmula molecular |
C8H6BrNO |
|---|---|
Peso molecular |
212.04 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-2-1-3-8-7(6)5-11-10-8/h1-3,5H,4H2 |
Clave InChI |
HUOMJOOKYDJLBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NOC=C2C(=C1)CBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B8571130.png)




![Tert-butyl 2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-ylcarbamate](/img/structure/B8571165.png)



![[(Octylsilanetriyl)tri(propane-3,1-diyl)]tris(tridodecylsilane)](/img/structure/B8571184.png)


![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]butan-1-amine](/img/structure/B8571209.png)
![Diethyl [(1H-pyrrol-1-yl)methyl]phosphonate](/img/structure/B8571216.png)
